8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Overview
Description
N1-Methylpseudouridine is a modified nucleoside that is a methylated derivative of pseudouridine. It is a natural component found in archaeal transfer ribonucleic acids and is used extensively in biochemistry and molecular biology for in vitro transcription. This compound has gained significant attention due to its incorporation in messenger ribonucleic acid vaccines, such as those developed for SARS-CoV-2 by Pfizer-BioNTech and Moderna .
Mechanism of Action
Target of Action
The primary targets of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine are currently unknown. The compound is a derivative of benzazepine, a class of compounds known to interact with various biological targets . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Benzazepine derivatives can interact with their targets in various ways, often by binding to a specific site on the target molecule, which can lead to changes in the target’s function . The exact nature of these interactions for this compound remains to be elucidated.
Biochemical Pathways
Benzazepines are known to be involved in a variety of biological processes, but the specific pathways influenced by this compound are currently unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is in a biological context. For this compound, it is recommended to store the compound in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Methylpseudouridine can be synthesized through the chemical methylation of pseudouridineThis methylation can be achieved using various methylating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of N1-Methylpseudouridine involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. The industrial production methods often involve the use of advanced chemical reactors and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N1-Methylpseudouridine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of N1-Methylpseudouridine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of N1-Methylpseudouridine depend on the specific type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new nucleoside analogs .
Scientific Research Applications
N1-Methylpseudouridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of modified ribonucleic acids and other nucleic acid analogs.
Biology: It plays a crucial role in the study of ribonucleic acid structure and function, as well as in the development of ribonucleic acid-based therapeutics.
Medicine: N1-Methylpseudouridine is a key component in messenger ribonucleic acid vaccines, enhancing their stability and translation efficiency while reducing immunogenicity.
Industry: It is used in the production of ribonucleic acid-based drugs and vaccines, contributing to the advancement of biotechnology and pharmaceutical industries
Comparison with Similar Compounds
Similar Compounds
Pseudouridine: The parent compound of N1-Methylpseudouridine, which lacks the methyl group at the first position.
N1-Methyluridine: Another methylated nucleoside, but with a different structural configuration.
Uridine: The unmodified nucleoside that serves as a precursor for various modified nucleosides
Uniqueness
N1-Methylpseudouridine is unique due to its ability to enhance the stability and translation efficiency of ribonucleic acid while reducing immunogenicity. This makes it particularly valuable in the development of ribonucleic acid-based therapeutics and vaccines. Its incorporation into messenger ribonucleic acid vaccines has been a crucial step in improving their efficacy and safety profiles .
Properties
IUPAC Name |
8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-6-5-9-4-2-3-7-12-11(9)8-10/h5-6,8,12H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWUBTLYNPKOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCCN2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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